N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Mechanism of Action
Target of Action
A structurally similar compound, phenacetin, is known to have analgesic and antipyretic effects .
Mode of Action
Based on the structural similarity to phenacetin, it may have similar analgesic and antipyretic effects .
Biochemical Pathways
Phenacetin, a structurally similar compound, is known to act on the sensory tracts of the spinal cord .
Result of Action
Phenacetin, a structurally similar compound, is known to have a depressant action on the heart, where it acts as a negative inotrope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)acetamide: Used as an intermediate in the synthesis of pharmaceuticals.
N-(4-ethoxyphenyl)-2-azetidinone: Investigated for its potential as an antimicrobial agent.
Uniqueness
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-13-9-7-12(8-10-13)16-21(17,18)15-6-4-5-14(11-15)19-2/h4-11,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADIMPQOQZWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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